N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbutanamide
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Overview
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbutanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also contains an amide functional group, which is a common feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbutanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions, where an ethyl halide reacts with the indole ring in the presence of a base.
Formation of the Amide Group: The amide group can be formed by reacting the indole derivative with an appropriate carboxylic acid or its derivative, such as an acid chloride, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbutanamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
- N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide
Uniqueness
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of the indole ring and the amide functional group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-17-13-6-5-12(8-11(13)9-15(17)19)16-14(18)7-10(2)3/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTQIAUOORXKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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